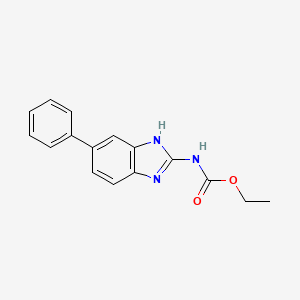
Carbamic acid, (5-phenyl-1H-benzimidazol-2-yl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (5-phenyl-1H-benzimidazol-2-yl)-, ethyl ester is a complex organic compound characterized by the presence of a benzimidazole ring substituted with a phenyl group and an ethyl ester of carbamic acid
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, (5-phenyl-1H-benzimidazol-2-yl)-, ethyl ester typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Phenyl Substitution: The phenyl group is introduced via electrophilic aromatic substitution, often using a Friedel-Crafts alkylation reaction.
Carbamic Acid Esterification: The final step involves the esterification of the carbamic acid with ethanol, typically using a catalyst such as sulfuric acid or a base like triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is common to optimize the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the phenyl ring and the benzimidazole nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation Products: Various oxidized benzimidazole derivatives.
Reduction Products: Reduced forms of the compound, often with altered functional groups.
Substitution Products: Substituted benzimidazole derivatives with different functional groups attached to the phenyl ring or benzimidazole nitrogen.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry for the formation of metal complexes.
Biology:
- Investigated for its potential as an antimicrobial agent due to the bioactivity of the benzimidazole core.
- Explored for its role in enzyme inhibition studies.
Medicine:
- Potential applications in drug design, particularly for targeting specific enzymes or receptors.
- Studied for its anti-inflammatory and anticancer properties.
Industry:
- Utilized in the development of advanced materials, such as polymers and resins.
- Employed in the synthesis of dyes and pigments due to its stable aromatic structure.
作用機序
The mechanism of action of carbamic acid, (5-phenyl-1H-benzimidazol-2-yl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the blocking of receptor signaling pathways, resulting in various biological effects.
類似化合物との比較
Benzimidazole: The parent compound, lacking the phenyl and carbamic acid ester groups.
Phenylbenzimidazole: Similar structure but without the carbamic acid ester.
Carbamic Acid Esters: Other esters of carbamic acid with different substituents.
Uniqueness: Carbamic acid, (5-phenyl-1H-benzimidazol-2-yl)-, ethyl ester is unique due to the combination of the benzimidazole core, phenyl substitution, and carbamic acid esterification. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
特性
CAS番号 |
83821-08-3 |
|---|---|
分子式 |
C16H15N3O2 |
分子量 |
281.31 g/mol |
IUPAC名 |
ethyl N-(6-phenyl-1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C16H15N3O2/c1-2-21-16(20)19-15-17-13-9-8-12(10-14(13)18-15)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H2,17,18,19,20) |
InChIキー |
UPWFWVPKWFCFJU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1=NC2=C(N1)C=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazol-2-yl]propan-1-one](/img/structure/B12935102.png)
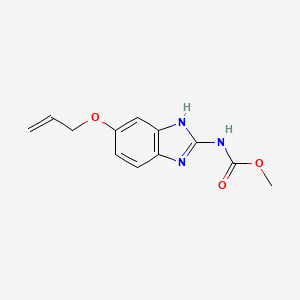
![(E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12935125.png)
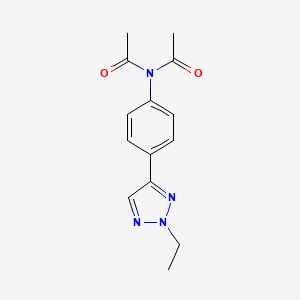


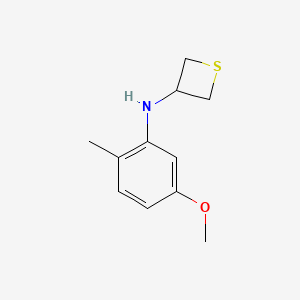
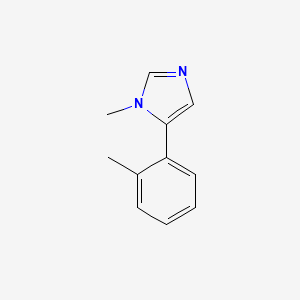
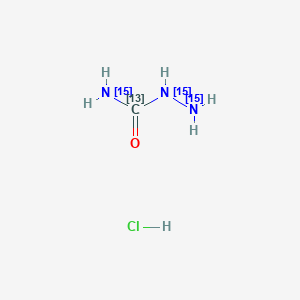


![2,2'-Diamino-[1,1'-bidibenzo[b,d]thiophene] 5,5,5',5'-tetraoxide](/img/structure/B12935174.png)
